molecular formula C11H14O3 B14015378 Methyl 2-methoxy-3,5-dimethylbenzoate

Methyl 2-methoxy-3,5-dimethylbenzoate

Cat. No.: B14015378
M. Wt: 194.23 g/mol
InChI Key: OOFHIISKHPNKKL-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H14O3 It is an ester derivative of benzoic acid, characterized by the presence of methoxy and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-3,5-dimethylbenzoate typically involves the esterification of 2-methoxy-3,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-methoxy-3,5-dimethylbenzoic acid+methanolacid catalystMethyl 2-methoxy-3,5-dimethylbenzoate+water\text{2-methoxy-3,5-dimethylbenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-methoxy-3,5-dimethylbenzoic acid+methanolacid catalyst​Methyl 2-methoxy-3,5-dimethylbenzoate+water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester product from the by-products and unreacted starting materials. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: 2-methoxy-3,5-dimethylbenzoic acid.

    Reduction: 2-methoxy-3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-3,5-dimethylbenzoate in biological systems involves its interaction with specific molecular targets. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dimethoxybenzoate: Similar structure but with two methoxy groups.

    Methyl 3,5-dimethylbenzoate: Lacks the methoxy group.

    Methyl 2,4-dimethoxybenzoate: Different substitution pattern on the benzene ring.

Uniqueness

Methyl 2-methoxy-3,5-dimethylbenzoate is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-methoxy-3,5-dimethylbenzoate

InChI

InChI=1S/C11H14O3/c1-7-5-8(2)10(13-3)9(6-7)11(12)14-4/h5-6H,1-4H3

InChI Key

OOFHIISKHPNKKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)OC)OC)C

Origin of Product

United States

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